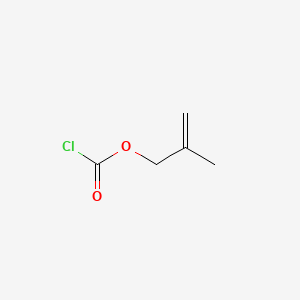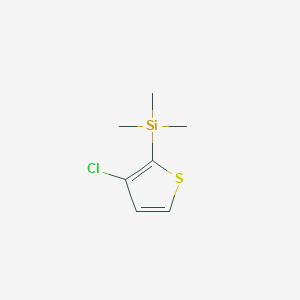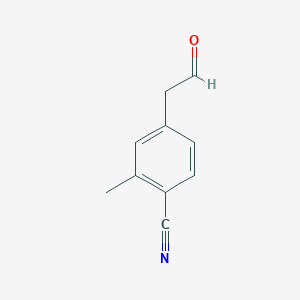
2-Methylallyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylallyl chloroformate, also known as allyl chloroformate, is an organic compound with the molecular formula C_5H_7ClO_2. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of esters and carbamates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylallyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH2=CHCH2OH+COCl2→CH2=CHCH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of carbonochloridic acid, 2-methyl-2-propenyl ester involves the continuous feeding of allyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylallyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form allyl alcohol and hydrochloric acid.
Reduction: It can be reduced to allyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with carbonochloridic acid, 2-methyl-2-propenyl ester to form carbamates under mild conditions.
Alcohols: React to form esters, often in the presence of a base to neutralize the hydrochloric acid produced.
Water: Hydrolyzes the compound to allyl alcohol and hydrochloric acid.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Allyl alcohol: Formed from hydrolysis or reduction reactions.
Aplicaciones Científicas De Investigación
2-Methylallyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the formation of carbamate-based drugs.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of carbonochloridic acid, 2-methyl-2-propenyl ester involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing chloroformate group, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of an allyl group.
Ethyl chloroformate: Similar in structure but with an ethyl group instead of an allyl group.
Isobutyl chloroformate: Similar in structure but with an isobutyl group instead of an allyl group.
Uniqueness
2-Methylallyl chloroformate is unique due to the presence of the allyl group, which imparts additional reactivity and versatility in organic synthesis. The allyl group can participate in various reactions such as polymerization and cross-coupling, making this compound valuable in the synthesis of complex molecules.
Propiedades
Número CAS |
42068-70-2 |
|---|---|
Fórmula molecular |
C5H7ClO2 |
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
2-methylprop-2-enyl carbonochloridate |
InChI |
InChI=1S/C5H7ClO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3 |
Clave InChI |
MGDDPXJDBGFXCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2 Dimethyl-5-propionyl-[1,3]dioxane-4,6 dione](/img/structure/B8657859.png)


![3-Methyl-5-phenyl-4,5,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3-trien-8-one](/img/structure/B8657896.png)


![2-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8657914.png)

